molecular formula C25H23F3N4O2 B11448783 7-(2-hydroxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one

7-(2-hydroxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11448783
M. Wt: 468.5 g/mol
InChI Key: DFNQEXZWUAIQLN-UHFFFAOYSA-N
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Description

This compound features a quinazolinone core with a 7-(2-hydroxyphenyl) substituent and a piperazine moiety at position 2, further substituted with a 3-(trifluoromethyl)phenyl group. Its molecular formula is C25H23F3N4O2 (molecular weight: 468.47 g/mol).

Properties

Molecular Formula

C25H23F3N4O2

Molecular Weight

468.5 g/mol

IUPAC Name

7-(2-hydroxyphenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C25H23F3N4O2/c26-25(27,28)17-4-3-5-18(14-17)31-8-10-32(11-9-31)24-29-15-20-21(30-24)12-16(13-23(20)34)19-6-1-2-7-22(19)33/h1-7,14-16,33H,8-13H2

InChI Key

DFNQEXZWUAIQLN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core One common method involves the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbodiimides under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

7-(2-hydroxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the quinazolinone core can produce dihydroquinazolinones.

Scientific Research Applications

7-(2-hydroxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways involved in diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7-(2-hydroxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The piperazine moiety can interact with specific receptor sites, modulating their activity and leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Modifications to the Piperazine Substituent

The piperazine ring is a critical pharmacophore. Variations in its substitution pattern significantly influence biological activity and physicochemical properties:

Compound Name Piperazine Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-(Trifluoromethyl)phenyl C25H23F3N4O2 468.47 Enhanced lipophilicity (CF3 group)
BH53943 2-Methoxyphenyl C25H26N4O3 430.50 Increased polarity (OCH3)
BH53954 2-Fluorophenyl C24H23FN4O2 418.46 Moderate electronegativity (F)
4-Methyl-7-phenyl-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydroquinazolin-5(6H)-one Pyridin-2-yl C23H24N6O 400.48 Basic nitrogen (potential H-bonding)
7-(2-Fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one Furan-2-carbonyl C24H22FN5O3 459.47 Ester group (polarity and hydrolysis sensitivity)

Key Observations :

  • Pyridinyl and furan-carbonyl substituents introduce heteroatoms, which may alter receptor binding profiles .

Modifications to the Quinazolinone Core

The quinazolinone scaffold is conserved across analogs, but substituents at positions 4 and 7 vary:

Compound Name (Evidence) Position 4 Substituent Position 7 Substituent Biological Implications
Target Compound None 2-Hydroxyphenyl Potential antioxidant activity (OH group)
2-(Butylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one Butylamino 4-tert-Butylphenyl Increased bulk (tert-butyl) may reduce solubility
2-(1H-Imidazol-2-yl)-1-phenylethan-1-amine derivatives Imidazolyl Phenyl Basic imidazole may enhance CNS targeting

Key Observations :

Pharmacological and Metabolic Considerations

  • Dose-Effect Relationships : Methods from (e.g., median effective dose estimation) may apply to evaluating the target compound’s potency compared to analogs .

Biological Activity

The compound 7-(2-hydroxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure and Properties

The compound belongs to the class of quinazolinones , which are known for their diverse biological activities. The presence of a trifluoromethyl group and a piperazine moiety enhances its lipophilicity and receptor-binding capabilities, making it a candidate for various pharmacological applications.

Structural Features

FeatureDescription
Molecular FormulaC20_{20}H20_{20}F3_{3}N3_{3}O
Molecular Weight393.39 g/mol
Key Functional GroupsHydroxy, Trifluoromethyl, Piperazine

Research indicates that this compound exhibits activity through multiple mechanisms:

  • Receptor Binding : It has been shown to interact with serotonin (5-HT) receptors, specifically 5-HT1A and 5-HT2A, suggesting potential antidepressant and anxiolytic effects .
  • Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, contributing to its anti-proliferative properties in cancer cell lines .

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:

  • Breast Cancer Cells : The compound showed IC50 values in the low micromolar range, indicating potent anti-proliferative effects against MCF-7 and MDA-MB-231 cell lines .
  • Mechanism : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains : It demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Fungal Activity : Preliminary studies suggest antifungal activity against common pathogenic fungi, although further investigation is required to establish efficacy .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

  • Study on Depression Models : In animal models of depression, administration of the compound resulted in significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects .
  • Cancer Cell Line Studies : A comprehensive study assessed the compound's effects on various cancer cell lines, revealing selective toxicity towards tumor cells while sparing normal cells .
  • In Vivo Efficacy : Animal studies indicated that the compound could reduce tumor growth in xenograft models without significant toxicity, highlighting its potential for further development as an anticancer agent .

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